molecular formula C9H8OS B15427529 2-Propenethioic acid, S-phenyl ester CAS No. 94400-15-4

2-Propenethioic acid, S-phenyl ester

Cat. No.: B15427529
CAS No.: 94400-15-4
M. Wt: 164.23 g/mol
InChI Key: XWGBJBSEZVCORP-UHFFFAOYSA-N
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Description

2-Propenethioic acid, S-phenyl ester is a chemical compound with the molecular formula C8H8OS and an average mass of 152.214 Da . Also known as S-phenyl ethanethioate, it belongs to the class of organic compounds known as thioesters . As a thioester variant of cinnamic acid, it features a sulfur atom in the ester linkage, which can influence its reactivity, stability, and electronic properties compared to its oxygen-based ester analogs. This structural characteristic makes it a compound of interest in various research fields, including organic synthesis and medicinal chemistry, where it may be used as a building block or a precursor for the development of novel molecules. Researchers are exploring its potential applications, which may include serving as a key intermediate in synthetic pathways or as a tool for studying structure-activity relationships in bio-active compounds. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

S-phenyl prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGBJBSEZVCORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)SC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449052
Record name 2-Propenethioic acid, S-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94400-15-4
Record name 2-Propenethioic acid, S-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Properties:

Property Value
Molecular Formula C₈H₈OS
Molecular Weight 152.21 g/mol
Monoisotopic Mass 152.0296 g/mol
ChemSpider ID 13041
Physical State Liquid (at standard conditions)
Key Applications Organic synthesis, intermediates for pharmaceuticals

Comparison with Structurally Similar Compounds

S-Phenyl Thiopropionate (Propanethioic Acid, S-Phenyl Ester)

  • Molecular Formula : C₉H₁₀OS (CAS: 18245-72-2) .
  • Structure : Features a longer alkyl chain (propionyl group: CH₂CH₂C(O)S–) compared to the acetyl group in S-phenyl thioacetate.
  • Reactivity: The extended alkyl chain may enhance lipophilicity, affecting solubility and reaction kinetics in organic media.

2-Propenoic Acid, 2-(Phenylthio)ethyl Ester

  • Molecular Formula : C₁₁H₁₂O₂S (CAS: 95175-38-5) .
  • Structure : Contains a phenylthioethyl group (–SCH₂CH₂–) attached to an acrylic acid ester.
  • Key Differences: Functional Groups: Combines a thioether (–S–) and an ester (–COO–), unlike the thioester (–SC(O)–) in S-phenyl thioacetate.

Pyrazine-2-carbothioic Acid, S-Phenyl Ester

  • Molecular Formula : C₁₁H₈N₂OS (CAS: 121761-15-7) .
  • Structure : Incorporates a pyrazine ring, introducing aromatic nitrogen atoms that alter electronic properties.
  • Reactivity : The electron-withdrawing pyrazine ring may increase electrophilicity at the thioester group, enhancing reactivity in nucleophilic substitutions.

Fluorinated Thioesters

  • Example : 2-Propenethioic acid, 2-methyl-, S-[...fluorinated alkyl...] ester (CAS: 68155-54-4) .
  • Key Features : Fluorinated substituents drastically increase stability and resistance to hydrolysis but reduce biocompatibility.
  • Applications : Primarily used in specialized industrial coatings or surfactants.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
S-Phenyl Thioacetate C₈H₈OS 152.21 Thioester (–SC(O)–) Cycloadditions, pharmaceuticals
S-Phenyl Thiopropionate C₉H₁₀OS 166.24 Thioester + propionyl Limited data
2-(Phenylthio)ethyl ester C₁₁H₁₂O₂S 224.28 Thioether + ester Regulated industrial use
Pyrazine-2-carbothioate C₁₁H₈N₂OS 240.26 Thioester + pyrazine Specialty synthesis
Fluorinated thioester C₃₀H₁₉F₂₃OS ~800 (estimated) Fluorinated alkyl Industrial coatings

Research Findings and Reactivity Insights

  • Cycloaddition Reactions : S-Phenyl thioacetate participates in [2+2] cycloadditions with ketenes to form β-lactam derivatives, a critical step in synthesizing antibiotics .
  • Hydrolysis Stability : Thioesters like S-phenyl thioacetate are more resistant to hydrolysis than oxygen esters (e.g., methyl acrylate) due to the weaker nucleophilicity of sulfur .

Preparation Methods

Acid Chloride–Thiol Condensation

The most widely employed method for synthesizing 2-propenethioic acid, S-phenyl ester involves the nucleophilic acyl substitution of propenoic acid chloride with thiophenol. This reaction proceeds under anhydrous conditions to minimize hydrolysis of the acid chloride intermediate.

Standard Reaction Protocol

In a typical procedure, propenoic acid chloride (1.0 equiv) is added dropwise to a stirred solution of thiophenol (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0–5°C. The exothermic reaction is maintained under nitrogen atmosphere for 4–6 hours, followed by aqueous workup to isolate the crude product. Purification via vacuum distillation or column chromatography yields the title compound with 68–75% efficiency.

Table 1: Optimization Parameters for Acid Chloride–Thiol Condensation
Parameter Optimal Range Impact on Yield
Temperature 0–10°C Minimizes side reactions
Solvent Dichloromethane Enhances reagent solubility
Base Triethylamine Scavenges HCl effectively
Molar Ratio (Thiophenol:Acid Chloride) 1.2:1.0 Ensures complete conversion

Transesterification of Preformed Thioesters

An alternative route employs transesterification between a preexisting thioester (e.g., S-methyl propenethioate) and thiophenol. This method circumvents the handling of reactive acid chlorides, offering improved safety profiles.

Catalytic Approaches

Lewis acids such as titanium(IV) isopropoxide (5 mol%) catalyze the exchange of thiol groups at 80°C in toluene. Under these conditions, equilibrium shifts toward the desired product via azeotropic removal of methanol. This method achieves 60–65% yield over 12–18 hours, with the principal limitation being incomplete conversion due to thermodynamic control.

Table 2: Comparative Performance of Transesterification Catalysts
Catalyst Temperature (°C) Time (h) Yield (%)
Titanium(IV) isopropoxide 80 18 65
Boron trifluoride etherate 60 24 58
Uncatalyzed 100 48 32

Oxidative Coupling of Thiols and Acrylic Acid

Emerging methodologies exploit oxidative coupling strategies to construct the thioester bond directly. A representative protocol combines acrylic acid, thiophenol, and iodine (1.1 equiv) in acetonitrile at 50°C. The iodine mediates dehydrogenative coupling, producing 2-propenethioic acid, S-phenyl ester with 55–60% yield within 8 hours.

Mechanistic Insights

The reaction proceeds through a radical chain mechanism:

  • Iodine abstracts a hydrogen atom from thiophenol, generating a thiyl radical.
  • Thiyl radical adds to the α-position of acrylic acid, forming a carbon-centered intermediate.
  • Subsequent iodine-mediated dehydrogenation yields the conjugated thioester.

Enzymatic Synthesis Using Thioesterases

Biocatalytic routes employ engineered thioesterases to catalyze the condensation of propenoic acid and thiophenol in aqueous buffer (pH 7.4). While environmentally benign, this method currently suffers from low volumetric productivity (12–18% yield) and extended reaction times (72–96 hours).

Table 3: Comparison of Synthetic Methodologies
Method Yield (%) Purity (%) Scalability Environmental Impact
Acid Chloride–Thiol 75 98 High Moderate
Transesterification 65 95 Medium Low
Oxidative Coupling 60 90 Low High
Enzymatic 18 85 Low Minimal

Advanced Purification Techniques

Post-synthetic purification critically determines final product quality. For laboratory-scale preparations, silica gel chromatography using hexane:ethyl acetate (9:1) eluent effectively removes unreacted thiophenol and oligomeric byproducts. Industrial processes favor fractional distillation under reduced pressure (0.1 mmHg, 110–115°C), achieving >99% purity with recovery rates exceeding 85%.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Propenethioic acid, S-phenyl ester, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, S-phenyl thioesters are often prepared by reacting thioacyl chlorides with phenol derivatives under anhydrous conditions. Catalysts like triethylamine or DMAP (4-dimethylaminopyridine) are used to enhance reactivity. Reaction temperatures typically range from 0°C to room temperature, with yields optimized by controlling stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing 2-Propenethioic acid, S-phenyl ester?

  • Methodology : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the S-phenyl ester moiety (e.g., aromatic protons at δ 7.2–7.5 ppm and carbonyl carbon at ~170 ppm).
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm1^{-1}) and C-S (~650 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, as demonstrated in NIST datasets .

Q. What safety protocols are recommended when handling 2-Propenethioic acid, S-phenyl ester in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use P95/P1 respirators for low exposure and OV/AG/P99 respirators for high concentrations. Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing .
  • Ventilation : Ensure fume hoods are used during synthesis to minimize inhalation risks.
  • Waste Management : Avoid drainage systems; collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How can researchers address contradictions in reported physical properties (e.g., logP, solubility) of 2-Propenethioic acid, S-phenyl ester?

  • Methodology :

  • Experimental Validation : Re-measure disputed properties (e.g., logP via shake-flask method or HPLC) under controlled conditions.
  • Computational Modeling : Use software like COSMO-RS or QSPR models to predict partition coefficients and compare with experimental data.
  • Literature Cross-Referencing : Prioritize data from authoritative sources like NIST or EPA DSSTox, which provide validated datasets .

Q. What are the mechanistic insights into the reactivity of 2-Propenethioic acid, S-phenyl ester in [2+2] cycloaddition reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress using in situ FTIR or NMR to identify intermediates.
  • Theoretical Calculations : Perform DFT (Density Functional Theory) analysis to map transition states and orbital interactions. For example, studies on analogous thio-substituted ketenes reveal that electron-deficient thioesters favor cycloaddition via concerted pathways .

Q. How can researchers design toxicity studies to evaluate the compound’s potential for respiratory or dermal irritation?

  • Methodology :

  • In Vitro Assays : Use human epidermal keratinocytes (HEK) or lung epithelial cells (A549) to assess cytotoxicity (e.g., MTT assay) and inflammatory markers (e.g., IL-6, TNF-α).
  • OECD Guidelines : Follow Test No. 439 (Skin Irritation) and No. 436 (Acute Inhalation Toxicity) for standardized protocols.
  • Data Interpretation : Classify hazards using GHS criteria (e.g., H315 for skin irritation, H335 for respiratory toxicity) as outlined in safety data sheets .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under oxidative conditions be resolved?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to controlled oxidative environments (e.g., H2_2O2_2 or UV light) and monitor degradation via HPLC-MS.
  • Comparative Studies : Cross-reference results with structurally similar thioesters (e.g., S-ethyl thiopropionate) to identify trends in reactivity .

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